5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
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Description
This compound is a pyrazole derivative with a sulfonyl chloride group, an isopropoxymethyl group, and a 3,3,3-trifluoropropyl group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Sulfonyl chlorides are functional groups that are often used in organic synthesis, particularly for the introduction of sulfonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the sulfonyl chloride group, and the isopropoxymethyl and 3,3,3-trifluoropropyl groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
As a sulfonyl chloride derivative, this compound would likely be reactive towards nucleophiles, leading to substitution of the chloride atom. The presence of the pyrazole ring could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl chloride group could make it reactive towards nucleophiles, while the fluorine atoms in the 3,3,3-trifluoropropyl group could confer some degree of chemical stability .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(propan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O3S/c1-7(2)19-6-8-9(20(11,17)18)5-15-16(8)4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYPICUTMOCNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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